(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a 3-fluorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the 3-Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products can include alcohols or aldehydes.
Substitution: Products depend on the specific substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.
4-Benzylpyrrolidine-2-carboxylic acid: Similar structure but without the fluorine atom, affecting its reactivity and binding characteristics.
3-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyrrolidine ring, leading to different applications and properties.
Uniqueness
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the combination of its chiral pyrrolidine ring, fluorobenzyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRGRZSMVXTLF-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255102 | |
Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-74-6 | |
Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217684-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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